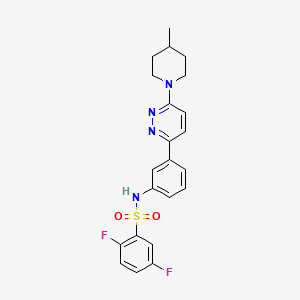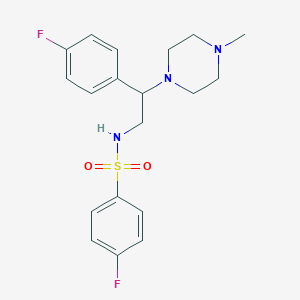
4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
描述
4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide, also known as Mps1-IN-3, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It is a potent and selective inhibitor of the kinase Mps1, which is involved in the regulation of the spindle assembly checkpoint (SAC) during cell division. The inhibition of Mps1 by Mps1-IN-3 has been shown to induce mitotic arrest and cell death in cancer cells, making it a promising candidate for anticancer therapy.
作用机制
Target of Action
The primary target of 4-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is believed to be specific enzymes or receptors involved in cellular signaling pathways. These targets often include kinases or other regulatory proteins that play crucial roles in cell proliferation, apoptosis, and other cellular processes .
Mode of Action
This compound interacts with its targets by binding to the active site or allosteric sites of the enzymes or receptors. This binding can inhibit or modulate the activity of these proteins, leading to altered signaling pathways. For instance, if the target is a kinase, the compound may prevent phosphorylation events necessary for downstream signaling .
Biochemical Pathways
The affected biochemical pathways typically include those involved in cell growth and survival, such as the MAPK/ERK pathway, PI3K/AKT pathway, and others. Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis, making the compound potentially useful in cancer therapy .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and efficacy. The compound is likely absorbed through the gastrointestinal tract, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its therapeutic window and dosing regimen .
Result of Action
At the molecular level, the compound’s action results in the inhibition of target enzymes or receptors, leading to disrupted cellular signaling. At the cellular level, this can cause reduced cell proliferation, induction of apoptosis, and other anti-proliferative effects. These outcomes are particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s stability and efficacy. For example, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its action .
实验室实验的优点和局限性
One advantage of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide as a research tool is its selectivity for Mps1, which allows for the specific inhibition of this kinase without affecting other cellular processes. In addition, 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been shown to exhibit potent antiproliferative activity in a variety of cancer cell lines, making it a valuable tool for studying cancer biology. However, one limitation of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide. One area of interest is the development of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide as a clinical anticancer agent. Preclinical studies have shown promising results, but further studies are needed to evaluate its safety and efficacy in humans. Another area of interest is the study of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide in combination with other anticancer agents, which may enhance its antitumor activity. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide on normal cells, which will be important for the development of selective anticancer therapies.
科学研究应用
4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been extensively studied in preclinical models of cancer, including cell lines and xenograft models. It has been shown to exhibit potent antiproliferative activity in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been shown to induce mitotic arrest and cell death in cancer cells, indicating its potential as an anticancer agent.
属性
IUPAC Name |
4-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c21-16-4-6-18(7-5-16)29(26,27)24-17-3-1-2-15(14-17)19-8-9-20(23-22-19)25-10-12-28-13-11-25/h1-9,14,24H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYPXXTUUKHZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



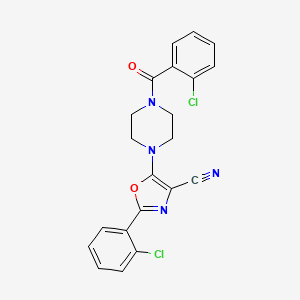

![1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3411310.png)
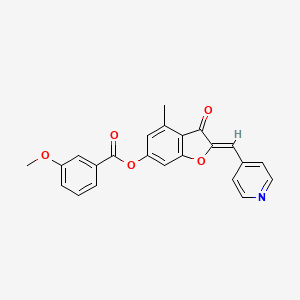
![6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B3411320.png)
![6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B3411324.png)
![6-Fluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B3411335.png)
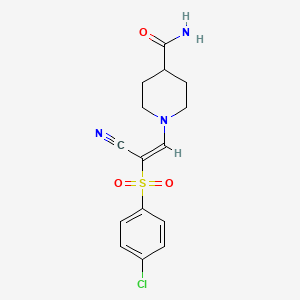
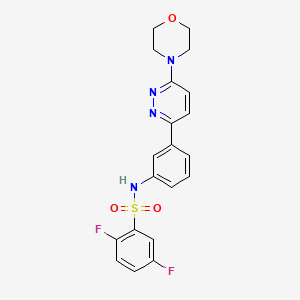

![5-fluoro-2-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3411367.png)
![2-chloro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3411371.png)
